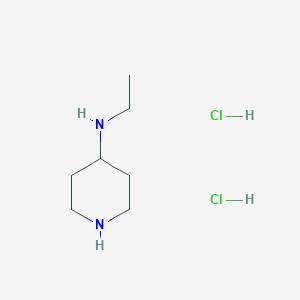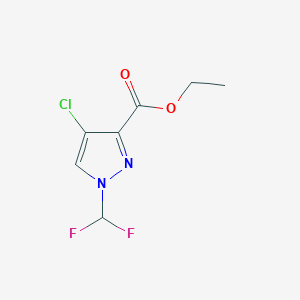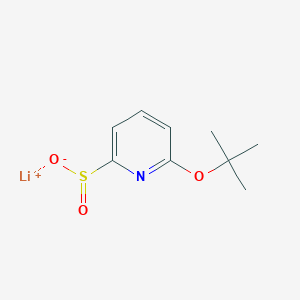
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) is a complex chemical compound that has attracted significant attention in various scientific fields due to its unique structure and properties. This compound features a 3-chlorophenyl group, a piperidine ring, and a trifluoroacetate group, which together contribute to its distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) generally involves several steps, each requiring precise conditions to ensure the correct formation of the compound.
Synthesis of the Piperidine Intermediate: : The preparation starts with the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives or via reductive amination of suitable carbonyl compounds with ammonia or amines.
Formation of the Chlorophenyl Derivative: : The 3-chlorophenyl moiety is typically introduced via a substitution reaction. This can involve the reaction of a chlorobenzene derivative with a suitable nucleophile.
Coupling Reaction: : The key step involves coupling the piperidine intermediate with the 3-chlorophenyl derivative. This is usually done using a base catalyst under controlled temperature and pressure conditions.
Introduction of the Carbamate Group: : The carbamate group is introduced through a reaction with an appropriate chloroformate, often in the presence of a base such as triethylamine.
Final Trifluoroacetate Formation:
Industrial Production Methods: In industrial settings, the production of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) follows the same principles but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under certain conditions to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can yield alcohols or amines from the compound.
Substitution: : Nucleophilic or electrophilic substitution can modify the phenyl or piperidine rings.
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) for hydrolysis.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used but often include ketones, aldehydes, alcohols, and carboxylic acids.
Applications De Recherche Scientifique
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in developing new materials and catalysts.
Biology: Biologically, it is used in the study of enzyme interactions and as a potential inhibitor for various biochemical pathways.
Medicine: In medicine, the compound is researched for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neural receptors.
Industry: Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) exerts its effects involves interaction with specific molecular targets. These targets may include neural receptors, enzymes, and other proteins. The compound's unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Unique Features: What sets this compound apart from similar compounds is its combination of a 3-chlorophenyl group, a piperidine ring, and a trifluoroacetate ester. This unique arrangement of functional groups provides it with distinct chemical properties and biological activities.
Similar Compounds:Methyl 2-((3-chlorophenyl)((piperidin-3-yl)Methoxy)ethylcarbaMate: : Lacks the trifluoroacetate group, which may reduce its stability or reactivity.
Methyl 2-((R)-(3-chlorophenyl)(piperidin-4-yl)Methoxy)ethylcarbaMate: : The change in the piperidine ring position can alter its binding affinity to targets.
Methyl 2-((R)-(4-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate: : The position of the chlorine atom in the phenyl ring can impact the compound's electronic properties and reactivity.
Overall, Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) is a versatile and valuable compound in various fields of research due to its unique structure and properties.
Propriétés
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3.C2HF3O2/c1-21-16(20)19-8-9-22-15(13-5-3-7-18-11-13)12-4-2-6-14(17)10-12;3-2(4,5)1(6)7/h2,4,6,10,13,15,18H,3,5,7-9,11H2,1H3,(H,19,20);(H,6,7)/t13-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVECGAGRNXWTGM-PBCQUBLHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCOC(C1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NCCO[C@H]([C@@H]1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2971439.png)
![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)









![4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B2971462.png)
